1-(Azidomethyl)-3-methoxy-5-nitrobenzene
Description
Properties
Molecular Formula |
C8H8N4O3 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
1-(azidomethyl)-3-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H8N4O3/c1-15-8-3-6(5-10-11-9)2-7(4-8)12(13)14/h2-4H,5H2,1H3 |
InChI Key |
VAASHXIEMLJEMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])CN=[N+]=[N-] |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Chemistry
The compound serves as a versatile intermediate in the synthesis of various organic compounds. Its azide functionality allows it to participate in bioorthogonal reactions, which are crucial for labeling biomolecules and developing targeted drug delivery systems. The azide group can engage in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of more complex molecular structures .
Key Reactions Involving 1-(Azidomethyl)-3-methoxy-5-nitrobenzene
- Copper-Catalyzed Cycloaddition : This reaction allows for the synthesis of 1,2,3-triazoles, which are valuable in medicinal chemistry due to their biological activities .
- Bioorthogonal Chemistry : The compound's ability to react selectively with other functional groups makes it suitable for applications in bioconjugation and imaging.
The biological activity of this compound has been explored in various contexts, particularly its antimicrobial properties. Compounds containing nitro and azido groups often exhibit significant antimicrobial activity, making them candidates for pharmaceutical development.
Antimicrobial Studies
- Research indicates that compounds with similar structural features show potential against various microbial strains. For instance, derivatives of nitroazoles have demonstrated effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
- The presence of the azide group enhances the compound's reactivity towards nucleophiles, potentially leading to new antimicrobial agents through further modifications.
Material Science Applications
In addition to its use in pharmaceuticals, this compound has applications in material science. Its unique combination of functional groups allows it to be utilized in the development of new materials with specific properties.
Potential Material Applications
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Nanotechnology : Its reactivity can be harnessed in the synthesis of nanomaterials for applications in electronics and catalysis .
Case Studies and Comparative Analysis
The following table summarizes some notable compounds related to this compound, highlighting their structural features and unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Azidomethyl)-4-methoxybenzene | Azide and methoxy groups on different positions | Different regioisomer leading to varied reactivity |
| 1-Azido-4-nitrobenzene | Nitro group on benzene ring | Known for its explosive properties |
| 3-Methoxy-5-nitroaniline | Amino group instead of azide | Exhibits different biological activities |
| Benzyl azide | Simple azide structure | Often used in click chemistry |
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes structurally related azidomethyl-substituted nitroaromatic compounds, their substituents, and key physicochemical properties inferred from the evidence:
Reactivity and Stability
- Azidomethyl Group Reactivity : The azidomethyl group in all compounds undergoes 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazoles, a reaction critical in drug discovery . However, the electron-withdrawing nitro group in this compound may reduce azide reactivity compared to analogues lacking nitro substituents .
- Methoxy vs. Halogen Substituents : Methoxy groups improve solubility in organic solvents compared to halogenated analogues (e.g., 1-chloro-3-methoxy-5-nitrobenzene) but may reduce electrophilicity at the aromatic ring .
Preparation Methods
Direct Azidation of Benzyl Alcohols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
React 3-methoxy-5-nitrobenzyl alkyne with NaN₃ under Cu(I) catalysis (yield: 85%, requires pre-functionalized alkyne).
Optimization Challenges and Solutions
Regioselectivity in Nitration :
-
Methoxy groups direct nitration para, but over-nitration can occur. Controlled addition of HNO₃ and low temperatures minimize byproducts.
Azide Stability :
-
Azidomethyl groups are thermally sensitive. Reactions should avoid temperatures >80°C and prolonged exposure to light.
Purification Difficulties :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(azidomethyl)-3-methoxy-5-nitrobenzene, and how can competing side reactions be minimized?
- Methodological Answer : The synthesis likely involves nucleophilic substitution of a halogenated precursor (e.g., 3-methoxy-5-nitrobenzyl bromide) with sodium azide. Key steps include optimizing solvent polarity (e.g., DMF or acetonitrile) and temperature (40–60°C) to favor azide substitution over elimination. Side reactions, such as nitro group reduction under prolonged heating, can be mitigated by inert atmospheres (N₂/Ar) and controlled reaction times. Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm the azide (N₃) stretch at ~2100 cm⁻¹ .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential for confirming substituent positions on the aromatic ring, while IR spectroscopy identifies the azide group. X-ray crystallography can resolve structural ambiguities, particularly steric effects from the azidomethyl and nitro groups. High-resolution mass spectrometry (HRMS) validates molecular weight, with ESI-MS recommended for labile azides due to gentle ionization .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : The azidomethyl group poses explosion risks under thermal or mechanical stress. Storage at 4°C in amber vials under inert gas is advised. Use blast shields during synthesis and avoid contact with transition metals (e.g., Cu, Fe) that catalyze decomposition. Safety showers and flame-resistant lab coats are mandatory .
Advanced Research Questions
Q. How do electronic effects of the nitro and methoxy groups influence the reactivity of the azidomethyl moiety?
- Methodological Answer : The electron-withdrawing nitro group destabilizes the azide, increasing its susceptibility to nucleophilic attack or cycloaddition. Conversely, the methoxy group donates electron density via resonance, partially counteracting nitro effects. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity in Huisgen cycloadditions or Staudinger reactions .
Q. What are the thermal decomposition pathways of this compound, and how can intermediates be detected?
- Methodological Answer : Thermal gravimetric analysis (TGA) coupled with FTIR or GC-MS reveals decomposition products like nitrogen gas, nitrous oxides, and benzaldehyde derivatives. Isothermal calorimetry quantifies exothermicity, while Arrhenius parameters (Eₐ, lnA) derived from DSC data predict stability under storage conditions. Contradictions in decomposition thresholds (e.g., 80–120°C) across studies may arise from impurities or varying heating rates .
Q. Can this compound serve as a precursor for photoaffinity labeling probes, and what experimental validation is required?
- Methodological Answer : The azide’s photoactivation potential makes it suitable for UV-induced crosslinking. Validate by irradiating (λ = 300–350 nm) the compound in the presence of a model protein (e.g., BSA) and analyzing adducts via SDS-PAGE or LC-MS/MS. Control experiments must confirm that nitro group absorption bands (λ ~270 nm) do not interfere with azide photolysis .
Data Contradictions and Mitigation Strategies
- Synthetic Yield Variability : Discrepancies in azide substitution yields (40–75%) may stem from trace moisture or halide impurities. Pre-drying solvents (MgSO₄) and using freshly distilled precursors improve reproducibility .
- Stability Reports : Conflicting decomposition temperatures highlight the need for standardized purity assays (HPLC ≥95%) and moisture-free handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
